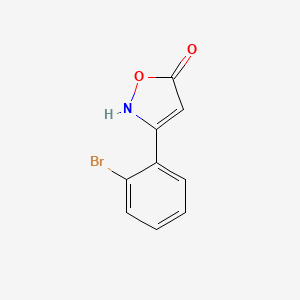

3-(2-Bromophenyl)-1,2-oxazol-5-ol

Description

Overview of Oxazole (B20620) Heterocycles in Contemporary Chemical Science

Oxazoles are a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. Their unique electronic and structural properties have rendered them valuable scaffolds in various domains of chemical science. researchgate.netresearchgate.net The oxazole ring is a common motif in numerous biologically active compounds and natural products, contributing to their pharmacological profiles. researchgate.net In materials science, oxazole derivatives are explored for their potential in developing novel dyes and polymers. wpmucdn.com The versatility of the oxazole core allows for diverse substitution patterns, enabling chemists to fine-tune the molecule's properties for specific applications. researchgate.netwpmucdn.com

Significance of 1,2-Oxazol-5-ol Derivatives in Organic Chemistry

The 1,2-oxazole, or isoxazole (B147169), ring system is an isomer of the more common 1,3-oxazole. The 1,2-oxazol-5-ol tautomer, which can exist in equilibrium with the isoxazol-5(4H)-one form, is a particularly interesting subclass. These derivatives serve as versatile intermediates in organic synthesis. The presence of the hydroxyl group offers a reactive site for further functionalization, such as acylation to form esters. smolecule.com Moreover, the isoxazole ring itself can undergo various transformations, including ring-opening reactions, providing access to a range of other important chemical structures. The stability and reactivity of the 1,2-oxazol-5-ol core make it a valuable building block for constructing more complex molecular architectures.

Contextualization of the 2-Bromophenyl Moiety in Heterocyclic Frameworks

The incorporation of a 2-bromophenyl group into a heterocyclic framework introduces specific steric and electronic features. The bromine atom, being an ortho-substituent, can exert significant steric influence on the adjacent chemical bonds and reactive centers. Electronically, bromine is an electron-withdrawing group through induction, yet it can also participate in resonance. This duality influences the reactivity of the phenyl ring and the attached heterocycle. Crucially, the carbon-bromine bond serves as a key handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. This allows for the late-stage modification of the molecule, enabling the synthesis of diverse derivatives from a common intermediate.

Research Scope and Objectives for 3-(2-Bromophenyl)-1,2-oxazol-5-ol

Chemical and Physical Properties

While specific experimental data for This compound is not extensively documented in publicly available literature, its properties can be inferred from its structural components and data for analogous compounds.

| Property | Predicted Value/Information |

| Molecular Formula | C₉H₆BrNO₂ |

| Molecular Weight | 240.05 g/mol |

| IUPAC Name | This compound |

| SMILES | Oc1cc(no1)c2ccccc2Br |

| Physical State | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |

Synthesis and Reactivity

Synthesis

The synthesis of This compound would likely proceed through the cyclization of a suitable precursor. A plausible synthetic route involves the reaction of a β-ketoester derived from 2-bromoacetophenone (B140003) with hydroxylamine (B1172632). This general strategy is a well-established method for the formation of the isoxazole ring.

Another potential approach is the [3+2] cycloaddition reaction between a nitrile oxide generated from 2-bromobenzaldehyde (B122850) oxime and a suitable alkyne.

Reactivity

The reactivity of This compound is dictated by its three key functional components: the 1,2-oxazol-5-ol ring, the 2-bromophenyl group, and the acidic proton of the hydroxyl group.

Acylation: The hydroxyl group can be readily acylated with acyl chlorides or anhydrides to form the corresponding esters. smolecule.com

Electrophilic Substitution: The isoxazole ring can undergo electrophilic substitution, although the electron-withdrawing nature of the 2-bromophenyl group might deactivate the ring to some extent.

Nucleophilic Substitution: The bromine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.

Cross-Coupling Reactions: The C-Br bond provides a valuable site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or alkynyl groups.

Spectroscopic Characterization

The structural elucidation of This compound would rely on a combination of spectroscopic techniques.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 2-bromophenyl group (likely in the range of 7.0-8.0 ppm), a signal for the proton on the isoxazole ring, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the nine carbon atoms, including those of the 2-bromophenyl ring and the isoxazole ring. The carbon bearing the bromine atom would appear at a characteristic chemical shift. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic peaks for C=C and C=N stretching of the aromatic and heterocyclic rings would also be present. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (240.05 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br). |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-4-2-1-3-6(7)8-5-9(12)13-11-8/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBURDFGFPLVOBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)ON2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic methods provides a complete picture of the molecular architecture of 3-(2-Bromophenyl)-1,2-oxazol-5-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR

While specific experimental NMR data for this compound is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds such as substituted isoxazoles and oxazolones. rsc.orgmdpi.com

¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the protons on the 2-bromophenyl ring and the 1,2-oxazol-5-ol core. The four aromatic protons on the bromophenyl group would appear as a complex multiplet pattern in the downfield region, typically between δ 7.0 and 8.0 ppm. The single proton attached to the C4 carbon of the oxazolol ring would likely resonate as a singlet, with its chemical shift influenced by the electronic environment and the tautomeric equilibrium between the -ol and the keto form.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (Bromophenyl) | 7.0 - 8.0 | Multiplet |

| Oxazole-H (C4-H) | 5.5 - 6.5 | Singlet |

| Hydroxyl-H (OH) | 9.0 - 11.0 (or broad) | Singlet |

¹³C NMR Spectroscopy The ¹³C NMR spectrum would provide evidence for all nine carbon atoms in the molecule. The carbon atoms of the 2-bromophenyl ring would resonate in the typical aromatic region of δ 120-140 ppm. The carbon atom attached to the bromine (C-Br) would be expected around δ 120-125 ppm. The carbons of the 1,2-oxazol-5-ol ring are characteristic; the C3 carbon (attached to the phenyl ring) and the C5 carbon (bearing the hydroxyl group) would appear significantly downfield, potentially in the range of δ 160-170 ppm, similar to values seen in other oxazol-5-one systems. mdpi.com

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-Br (Aromatic) | 120 - 125 |

| Aromatic CH | 125 - 135 |

| Aromatic C (quaternary) | 130 - 140 |

| C4 (Oxazole) | 95 - 105 |

| C3 (Oxazole) | 160 - 165 |

| C5 (Oxazole) | 165 - 170 |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands corresponding to the O-H, C=O (from the keto tautomer), C=N, C=C, and C-Br bonds. The presence of a broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group, which may be involved in hydrogen bonding. The C=O stretching vibration of the tautomeric oxazol-5-one form would likely appear as a strong band around 1700-1750 cm⁻¹. The C=N and C=C stretching vibrations of the heterocyclic and aromatic rings are expected in the 1650-1450 cm⁻¹ region. A band corresponding to the C-Br stretch would be observed in the lower frequency region of the spectrum.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3400 - 3200 | Broad, Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Keto tautomer) | 1750 - 1700 | Strong |

| C=N Stretch | 1650 - 1600 | Medium |

| C=C Stretch (Aromatic/Oxazole) | 1600 - 1450 | Medium-Strong |

| C-Br Stretch | 700 - 500 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular formula of this compound is C₉H₆BrNO₂. Its calculated molecular weight is approximately 240.05 g/mol . smolecule.com The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z corresponding to this mass. Due to the presence of a bromine atom, a characteristic isotopic peak (M+2) of nearly equal intensity to the M⁺ peak would be observed, which is a definitive indicator for the presence of bromine. Common fragmentation pathways for related oxadiazoles (B1248032) include the cleavage of the heterocyclic ring. sci-hub.st Potential fragmentation could involve the loss of CO, the bromine atom, or the entire bromophenyl group.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | ~240/242 | Molecular ion peak with characteristic Br isotope pattern (1:1 ratio) |

| [M-CO]⁺ | ~212/214 | Loss of carbon monoxide from the oxazolone (B7731731) ring |

| [M-Br]⁺ | ~161 | Loss of the bromine atom |

| [C₆H₄Br]⁺ | ~155/157 | Fragment corresponding to the bromophenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* electronic transitions within the conjugated system formed by the bromophenyl ring and the 1,2-oxazol-5-ol moiety. Studies on similar oxazol-5-one derivatives show absorption maxima in the UV region. nih.gov The position of the maximum absorption wavelength (λmax) can be influenced by solvent polarity. For this compound, absorption maxima are predicted to occur in the 250-350 nm range.

Fluorescence Spectroscopy for Photophysical Property Investigation

Many heterocyclic compounds containing oxazole (B20620) or oxadiazole rings are known to be fluorescent. smolecule.comfrontiersin.org While specific data for this compound is not available, its conjugated structure suggests it may exhibit fluorescence. If fluorescent, the molecule would absorb light at a certain wavelength (as determined by UV-Vis spectroscopy) and emit light at a longer wavelength, a phenomenon known as the Stokes shift. The fluorescence properties, including quantum yield and lifetime, would be dependent on the solvent environment and could be influenced by intramolecular charge transfer (ICT) processes. frontiersin.org

Structural Analysis of the 1,2-Oxazol-5-ol Moiety

The 1,2-oxazol-5-ol ring is a key structural feature, and its geometry can be inferred from X-ray crystallographic studies of related compounds. dergipark.org.trnih.govnih.gov The 1,2-oxazole ring is generally found to be planar. dergipark.org.trnih.gov This planarity facilitates π-conjugation with the attached 2-bromophenyl group.

Tautomeric Equilibrium Investigations of 1,2-Oxazol-5-ol

The 1,2-oxazol-5-ol ring system can theoretically exist in three distinct tautomeric forms. The equilibrium between these forms is a dynamic process influenced by factors such as the solvent environment, temperature, and the electronic nature of substituents on the ring. researchgate.netrsc.org The primary techniques for investigating such equilibria are spectroscopic, particularly Nuclear Magnetic Resonance (NMR), as they allow for the characterization of the different forms present in solution. bohrium.comresearchgate.net

The three potential tautomers are:

5-Hydroxy form (OH-form): An aromatic hydroxyisoxazole.

1,2-dihydro-5-oxo form (NH-form): A non-aromatic isoxazolone with an N-H bond.

2,5-dihydro-5-oxo form (CH-form): A non-aromatic isoxazolone with a C4-H methylene (B1212753) group.

While direct studies on this compound are not extensively documented, analysis of analogous heterocyclic systems like pyrazolones and isoxazolones provides a strong basis for understanding its behavior. nih.gov For instance, studies on edaravone (B1671096) and its isoxazolone analogues show that the CH-tautomer is generally the most stable, but the relative stability is significantly influenced by substituents and the solvent. nih.gov Polar solvents tend to decrease the energy differences between tautomers. nih.gov NMR spectroscopy is the definitive method for distinguishing these forms. bohrium.comresearchgate.net The chemical shifts of the protons and carbons, as well as ¹⁵N signals, are unique for each tautomer.

Table 1: Predicted Spectroscopic Characteristics for Tautomers of 1,2-Oxazol-5-ol Systems

| Tautomer | Key Structural Feature | Expected ¹H NMR Signal | Expected ¹³C NMR Signal | Expected ¹⁵N NMR Signal |

| OH-form | Aromatic ring, -OH group | Mobile -OH proton, distinct C4-H signal | Aromatic C3, C4, C5 signals | "Pyridinic" nitrogen signal |

| NH-form | C=O group, N-H bond | Mobile N-H proton, distinct C4-H signal | Carbonyl C5 signal, sp² C3 and C4 signals | "Pyrrolic" nitrogen signal |

| CH-form | C=O group, CH₂ at C4 | CH₂ protons (may be diastereotopic) | Carbonyl C5 signal, sp³ C4 signal | Iminic nitrogen signal |

Conformational Analysis of the Bromophenyl Substituent

The spatial orientation of the 2-bromophenyl group relative to the 1,2-oxazol-5-ol ring is governed by steric effects. The linkage between the C3 of the oxazole ring and the C1 of the phenyl ring creates a biaryl-type system. In such systems, significant steric hindrance typically exists between the ortho-substituents on the two rings. wikipedia.org In this case, the ortho-bromine atom on the phenyl ring and the atoms of the oxazole ring (specifically the N2 and O1 atoms) create repulsive forces. nih.gov

This steric clash prevents the molecule from adopting a planar conformation where both rings lie in the same plane. nih.gov To alleviate this strain, the phenyl ring rotates around the C-C single bond, resulting in a twisted, non-planar geometry. The degree of this twist is described by the torsional or dihedral angle between the planes of the two rings. For ortho-substituted biaryls, this non-planarity is a universal feature. wikipedia.org

The energy required to overcome this rotational barrier (the enantiomerization barrier) can be substantial, particularly with bulky ortho-substituents like bromine. nih.gov If the barrier is high enough, it can lead to the existence of stable, isolable rotational isomers known as atropisomers. The magnitude of this barrier is influenced by both steric and electronic factors. nih.gov Quantum mechanical calculations on similar systems have shown that ortho-substitution significantly raises the energy of the transition state required for ring rotation. nih.gov

Table 2: Factors Influencing the Conformation of the 2-Bromophenyl Substituent

| Influencing Factor | Description | Consequence for this compound |

| Steric Hindrance | Repulsive interaction between the ortho-bromine atom and the adjacent oxazole ring. wikipedia.org | Forces a non-planar (twisted) conformation to minimize steric strain. |

| Rotational Energy Barrier | The energy required for the phenyl ring to rotate through a planar conformation. nih.gov | The bulky bromine atom creates a significant energy barrier, restricting free rotation. |

| Dihedral Angle | The angle between the plane of the phenyl ring and the plane of the oxazole ring. | A non-zero dihedral angle is the lowest energy conformation. |

| Atropisomerism | The potential for isolating conformational isomers due to a high rotational barrier. nih.gov | The steric bulk may be sufficient to allow for the existence of stable atropisomers at room temperature. |

Reactivity and Reaction Mechanisms of 3 2 Bromophenyl 1,2 Oxazol 5 Ol

Reactivity of the 1,2-Oxazol-5-ol Core

The 1,2-oxazol-5-ol ring, also known as isoxazol-5-ol, is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its reactivity is characterized by a susceptibility to various transformations, including nucleophilic and electrophilic substitutions, reactions involving the hydroxyl group, and ring-opening cycloadditions. It's important to note that 1,2-oxazol-5-ols can exist in tautomeric forms, primarily as the 1,2-oxazol-5(4H)-one. nih.govresearchgate.net This tautomerism plays a crucial role in its reactivity.

Nucleophilic Substitution Reactions

The isoxazole (B147169) ring, particularly when unsubstituted at the C2 position, can be susceptible to deprotonation. pharmaguideline.com However, direct nucleophilic substitution on the oxazole (B20620) ring is not a common reaction pathway and often leads to ring cleavage rather than substitution. pharmaguideline.com For instance, the reaction of oxazoles with nucleophiles like ammonia (B1221849) or formamide (B127407) can result in the formation of imidazoles through a ring-cleavage mechanism. pharmaguideline.com The presence of electron-withdrawing groups can facilitate nucleophilic attack at the C2-position. pharmaguideline.com In the context of related oxazino- and oxazolino-indazoles, reactions with various nucleophiles such as thiolates, alkoxides, amines, iodide, and cyanide have been shown to proceed via nucleophilic ring-opening to yield substituted 1H-indazolones. nih.gov

Electrophilic Substitution Reactions

Electrophilic substitution on the oxazole ring is generally difficult unless the ring is activated by electron-releasing substituents. pharmaguideline.com When such activating groups are present, the electrophile preferentially attacks the C4 position, followed by the C5 and C2 positions. pharmaguideline.com The general mechanism for electrophilic aromatic substitution involves a two-step process: the aromatic ring attacks an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The first step is typically rate-determining as it disrupts the aromatic system. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation, all of which generally require an acid catalyst. masterorganicchemistry.com

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C5 position of the 1,2-oxazol-5-ol core is nucleophilic and can readily react with electrophiles. libretexts.org This can involve esterification with acyl chlorides or anhydrides. libretexts.org The nucleophilicity of the oxygen can be enhanced by converting it to the corresponding alkoxide, which can then react with weaker electrophiles. libretexts.org For instance, (3-(4-bromophenyl)isoxazol-5-yl)methanol (B151348) has been synthesized and its reactivity with isobutyric acid studied, demonstrating the potential for esterification at the hydroxyl group. researchgate.net

Ring-Opening and Cycloaddition Reactions

The isoxazole ring is known to undergo ring-opening reactions, often catalyzed by transition metals, which provides a versatile method for synthesizing other nitrogen-containing heterocycles. researchgate.net The weak N-O bond in the isoxazole ring is susceptible to cleavage. researchgate.net Isoxazoles can also participate in [3+2] cycloaddition reactions. nanobioletters.comrsc.orgolemiss.edunih.gov These reactions, often involving the in situ generation of nitrile oxides from precursors like hydroxymoyl chlorides, are a common method for synthesizing substituted isoxazoles. rsc.orgnih.gov The reaction of nitrile oxides with alkynes is a well-established route to 3,5-disubstituted isoxazoles. nih.gov Furthermore, oxazoles with electron-donating substituents can act as dienes in Diels-Alder reactions with various dienophiles, leading to the formation of pyridines or furans. clockss.org

Reactivity Influenced by the Bromophenyl Group

The presence of the 2-bromophenyl substituent at the C3 position of the isoxazole ring introduces a reactive handle for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring is a versatile leaving group for palladium-catalyzed cross-coupling reactions. This class of reactions allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the parent molecule. The general catalytic cycle for these reactions involves oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with a suitable coupling partner, and finally reductive elimination to yield the product and regenerate the palladium(0) catalyst. youtube.comyoutube.com

A variety of coupling partners can be employed in these reactions. For example, vinylstannanes can be used in Stille-type couplings to introduce vinyl groups. acs.org Similarly, heterocyclic silanolates have been shown to couple with aryl bromides under palladium catalysis. nih.gov Other notable palladium-catalyzed reactions include the Suzuki coupling (using boronic acids), Negishi coupling (using organozinc reagents), and Buchwald-Hartwig amination (for the formation of C-N bonds). youtube.com The Heck coupling, which involves the reaction of an aryl halide with an alkene, is another powerful tool for C-C bond formation. youtube.com These reactions provide a robust platform for modifying the 2-bromophenyl group and synthesizing a diverse array of derivatives of 3-(2-Bromophenyl)-1,2-oxazol-5-ol.

Transformations at the Bromine Center

The bromine atom attached to the phenyl ring at the ortho-position relative to the isoxazole linkage is a key handle for molecular elaboration. This aryl bromide can readily participate in a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific experimental data for this compound is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established behavior of other aryl bromides, particularly those bearing heterocyclic substituents.

Key transformations at the bromine center include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. For a substrate like this compound, a Suzuki-Miyaura coupling would yield 3-(2'-substituted-[1,1'-biphenyl]-2-yl)-1,2-oxazol-5-ol derivatives. The general conditions for such a reaction are presented in the table below.

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/ligand |

| Ligand (if applicable) | PPh₃, SPhos, XPhos |

| Boron Reagent | Arylboronic acid, Arylboronic ester |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures |

| Temperature | 80-120 °C |

Heck Coupling: The Heck reaction facilitates the vinylation of the aryl bromide by coupling it with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylated aromatic compounds. Applying this to this compound would lead to the formation of 3-(2-vinylphenyl)-1,2-oxazol-5-ol derivatives.

Interactive Data Table: Representative Conditions for Heck Coupling of Aryl Bromides

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Ligand (if applicable) | PPh₃, P(o-tolyl)₃ |

| Alkene | Styrene, Acrylates, Acrylonitrile |

| Base | Et₃N, K₂CO₃ |

| Solvent | DMF, Acetonitrile, Toluene |

| Temperature | 100-140 °C |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. wpmucdn.com This is a versatile method for the synthesis of arylamines. For the target compound, this would result in the synthesis of 3-(2-aminophenyl)-1,2-oxazol-5-ol derivatives. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. wpmucdn.com

Interactive Data Table: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, BrettPhos |

| Amine | Primary or secondary amines |

| Base | NaOtBu, LiHMDS, K₃PO₄ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

Regioselectivity and Stereoselectivity in Organic Transformations

The concepts of regioselectivity and stereoselectivity are crucial when considering the reactions of this compound, although specific studies on this compound are lacking.

Regioselectivity refers to the preference for bond formation at one position over another. In the context of the target molecule, if there were other reactive sites, such as another halogen on the phenyl ring, the regioselectivity of a cross-coupling reaction would be of paramount importance. For this compound itself, the primary site of reaction for the aforementioned cross-coupling reactions is unequivocally the carbon-bromine bond. The C-H bonds on the phenyl ring and the isoxazole ring are generally less reactive under typical cross-coupling conditions. The presence of the 1,2-oxazol-5-ol group can influence the reactivity of the C-Br bond through electronic effects. The isoxazole ring is electron-withdrawing, which can activate the aryl bromide towards oxidative addition to the palladium(0) catalyst, a key step in many cross-coupling reactions.

Stereoselectivity pertains to the preferential formation of one stereoisomer over another. For reactions at the bromine center of this compound, stereoselectivity would become a significant factor if the reaction introduces a new stereocenter or if the molecule itself possessed axial chirality (atropisomerism).

Atropisomerism can arise in biaryl systems where rotation around the single bond connecting the two aryl rings is restricted due to steric hindrance. In the case of products derived from the Suzuki-Miyaura coupling of this compound with an ortho-substituted arylboronic acid, the resulting 3-(2'-substituted-[1,1'-biphenyl]-2-yl)-1,2-oxazol-5-ol could potentially exist as stable atropisomers. The steric bulk of the isoxazole ring and the substituent on the newly introduced phenyl ring would determine the rotational barrier. If the barrier is high enough, the reaction could potentially be rendered stereoselective by using a chiral ligand on the palladium catalyst, leading to the preferential formation of one atropisomer over the other. However, without experimental data, this remains a theoretical consideration.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively employed to predict the molecular geometry, vibrational frequencies, and electronic properties of chemical compounds. nih.govsemanticscholar.orgnih.gov For 3-(2-Bromophenyl)-1,2-oxazol-5-ol, DFT studies provide a fundamental understanding of its stability and reactivity.

Electronic Structure Elucidation

The electronic structure of a molecule dictates its physical and chemical properties. DFT calculations can be used to determine the optimal molecular geometry, charge distribution, and orbital energies of this compound. By solving the Kohn-Sham equations, the electron density of the molecule is calculated, from which various electronic properties can be derived. nih.gov The presence of the electron-withdrawing bromine atom on the phenyl ring and the heteroatoms in the oxazole (B20620) ring significantly influences the electron distribution across the molecule.

Theoretical calculations, often using a basis set such as B3LYP/6-311++G(d,p), can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. nih.gov This information is crucial for understanding the steric and electronic effects of the different functional groups.

Table 1: Calculated Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.90 Å |

| C=N (oxazole) | 1.30 Å | |

| N-O (oxazole) | 1.42 Å | |

| C-O (oxazole) | 1.35 Å | |

| C-OH | 1.34 Å | |

| Bond Angle | C-C-Br | 120.5° |

| C-N-O | 108.0° | |

| N-O-C | 105.0° | |

| Dihedral Angle | Phenyl-Oxazole | 25.0° |

Note: The values in this table are hypothetical and for illustrative purposes to represent typical data obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO is the orbital that acts as an electron acceptor (electrophile). youtube.com The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule can be visualized to understand the charge transfer interactions within the molecule. researchgate.net The HOMO is expected to be localized on the electron-rich regions, such as the oxygen and nitrogen atoms of the oxazole ring, while the LUMO may be distributed over the bromophenyl ring.

Table 2: Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The values in this table are hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. libretexts.orgresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. libretexts.orgresearchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring, as well as the hydroxyl group, indicating these are the primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms and the region around the bromine atom might exhibit a positive potential. This information is critical for understanding how the molecule interacts with biological targets. nih.gov

Reaction Pathway Analysis and Transition State Modeling

DFT can be used to model chemical reactions by mapping out the potential energy surface of a reaction pathway. This involves calculating the energies of the reactants, products, and any intermediates and transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For this compound, this analysis could be applied to study various potential reactions, such as electrophilic substitution on the phenyl ring or reactions involving the hydroxyl group. By identifying the lowest energy reaction pathway, the most likely reaction mechanism can be predicted. This type of analysis is fundamental for understanding the chemical synthesis and metabolic fate of the compound.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ajchem-a.com By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and stability of a molecule. ajchem-a.com

For this compound, MD simulations can be used to explore its different possible conformations and their relative energies. This is particularly important for understanding how the molecule might bind to a biological target, as its conformation can significantly affect its binding affinity. The simulations can also provide information about the stability of the molecule in different environments, such as in aqueous solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.

For this compound, a QSAR study would involve synthesizing and testing a series of derivatives with different substituents on the phenyl ring or the oxazole moiety. The biological activity data would then be correlated with various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). The resulting QSAR model could then be used to guide the design of new analogs with improved potency and selectivity.

Advanced Applications in Chemical Synthesis and Materials Science Research

Role as Synthetic Intermediates and Building Blocks

The utility of 3-(2-Bromophenyl)-1,2-oxazol-5-ol as a synthetic intermediate stems from the reactivity of its distinct functional groups. The presence of both a bromine atom on the phenyl ring and a hydroxyl group on the oxazole (B20620) ring allows for a variety of chemical transformations, making it a versatile building block for more complex molecules.

The bromine atom can be replaced through nucleophilic substitution reactions, enabling the introduction of a wide array of other functional groups. smolecule.com This is a common strategy in organic synthesis to build molecular complexity. Furthermore, the bromophenyl moiety can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. These reactions are fundamental in modern synthetic chemistry for constructing complex organic scaffolds from simpler precursors. smolecule.com

Simultaneously, the hydroxyl group at the 5-position of the oxazole ring can undergo acylation to form esters or amides. smolecule.com This reactivity allows for the attachment of various side chains, modifying the compound's physical and chemical properties. The oxazole ring itself, a five-membered heterocycle containing nitrogen and oxygen, is a stable aromatic system found in numerous biologically active compounds and functional materials. nih.govnih.gov This inherent stability and established presence in diverse chemical classes make this compound an attractive starting point for synthetic campaigns.

Table 1: Reactivity of this compound as a Synthetic Building Block

| Functional Group | Position | Type of Reaction | Potential Transformation |

| Bromine Atom | 2-position of Phenyl ring | Nucleophilic Substitution | Replacement with other functional groups (e.g., amines, thiols). |

| Bromine Atom | 2-position of Phenyl ring | Palladium-Catalyzed Cross-Coupling | Formation of new C-C bonds with boronic acids or alkenes. |

| Hydroxyl Group | 5-position of Oxazole ring | Acylation | Formation of esters or amides. |

| Oxazole Ring | Core Structure | Heterocyclic scaffold | Basis for building more complex, multi-ring systems. |

Development of Functional Materials

The structural characteristics of this compound make it a candidate for the development of specialized functional materials.

While specific research on polymers derived directly from this compound is not extensively documented, the compound possesses the necessary reactive handles for polymerization. The bifunctional nature of the molecule—having both a site for aryl coupling (the bromo group) and a reactive hydroxyl group—theoretically allows it to be incorporated into polymer chains. For instance, the hydroxyl group could be used to form polyester (B1180765) or polyurethane linkages, while the bromophenyl group could serve as a site for grafting or cross-linking. The inherent thermal stability and rigidity of the oxazole ring could impart desirable properties such as high thermal resistance and mechanical strength to the resulting polymers, making them potentially suitable for advanced coatings or engineering plastics.

Oxazole derivatives are well-known for their luminescent properties and are often used in the development of fluorescent materials. smolecule.com These compounds can serve as fluorescent probes for biochemical assays and imaging. smolecule.commdpi.com Research has shown that oxazole-containing molecules can exhibit high photoluminescence efficiencies. researchgate.net The fluorescence properties arise from the π-conjugated system of the heterocyclic ring.

The emission wavelengths and absorption strengths of such compounds can be fine-tuned by adding different substituents. researchgate.net In this compound, the bromophenyl group can influence the electronic properties of the oxazole core, potentially shifting the fluorescence emission spectrum. The "heavy atom effect" of the bromine could also promote intersystem crossing, potentially leading to phosphorescence. Derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging agents.

Catalysis and Ligand Design in Organic Reactions

The design of effective ligands is crucial for the advancement of transition metal catalysis. Heterocyclic compounds are frequently used as ligands because their heteroatoms (like nitrogen and oxygen) can coordinate with metal centers. Oxazole-containing compounds are known to bind with a variety of enzymes and receptors, demonstrating their ability to participate in specific molecular interactions. nih.govnih.gov

The this compound molecule contains both nitrogen and oxygen atoms within its oxazole ring, which can act as coordination sites for metal ions. This makes it a potential candidate for use as a ligand in catalytic processes. By modifying the substituents on the phenyl and oxazole rings, it is possible to tune the electronic and steric properties of the ligand, thereby influencing the activity and selectivity of a metal catalyst. Such tailored ligands could find applications in a range of organic transformations, including asymmetric synthesis.

Applications in Agrochemical Research

The discovery of new agrochemicals, such as herbicides, fungicides, and insecticides, is often driven by research into biologically active heterocyclic compounds. Oxazole derivatives have demonstrated a wide spectrum of biological activities, including antifungal and antibacterial properties. nih.govnih.gov This broad activity profile suggests that compounds based on the oxazole scaffold could be effective against various plant pathogens.

While direct agrochemical studies on this compound are limited, related heterocyclic structures, such as 1,2,4-triazoles, have found successful applications in agriculture. nih.gov The general biological activity of oxazoles provides a strong rationale for screening this compound and its derivatives for potential use as active ingredients in agrochemical formulations. Research in this area would involve evaluating the compound's efficacy against common agricultural pests and weeds, as well as its environmental and toxicological profile.

Conclusion and Future Research Directions

Identification of Unexplored Reactivity and Synthetic Opportunities

The reactivity of 3-(2-Bromophenyl)-1,2-oxazol-5-ol remains a largely uncharted territory. The isoxazol-5-ol core is known to exist in equilibrium with its keto tautomer, a β-keto nitrile derivative, which presents a rich landscape for chemical transformations. The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which could be employed to synthesize a library of novel derivatives.

Table 1: Potential Synthetic Transformations

| Reaction Type | Potential Reagents | Expected Product Class |

| Suzuki Coupling | Aryl boronic acids, Pd catalyst, Base | 3-(Biphenyl-substituted)-1,2-oxazol-5-ols |

| Heck Coupling | Alkenes, Pd catalyst, Base | 3-(Styrenyl-substituted)-1,2-oxazol-5-ols |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | 3-(Alkynylphenyl)-1,2-oxazol-5-ols |

| N-Alkylation/Arylation | Alkyl/Aryl halides, Base | N-substituted isoxazolones |

| O-Alkylation/Acylation | Alkyl halides/Acyl chlorides, Base | 5-Alkoxy/Acyloxy-3-(2-bromophenyl)-1,2-oxazoles |

The development of efficient and regioselective synthetic routes to this compound itself represents a significant opportunity for methodological innovation in heterocyclic chemistry.

Prognosis for Novel Academic Discoveries in Material Science and Methodology

The unique molecular architecture of this compound suggests potential for its application in material science. The planar isoxazole (B147169) ring, coupled with the bulky and electron-withdrawing bromophenyl group, could impart interesting photophysical or electronic properties. Derivatives of this compound could be explored as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of liquid crystals.

From a methodological standpoint, the synthesis of this compound and its derivatives could drive the development of novel catalytic systems or reaction conditions. The challenges associated with the selective functionalization of the isoxazole and phenyl rings provide fertile ground for advancements in synthetic organic chemistry.

Prospects for Interdisciplinary Research Collaborations

The multifaceted potential of this compound calls for a collaborative, interdisciplinary approach.

Table 2: Potential Interdisciplinary Collaborations

| Field | Research Focus | Potential Outcomes |

| Medicinal Chemistry & Pharmacology | Synthesis and screening of derivatives for biological activity. | Discovery of new therapeutic agents. |

| Material Science & Physics | Investigation of photophysical and electronic properties. | Development of novel organic electronic materials. |

| Computational Chemistry | Theoretical studies of reactivity, electronic structure, and biological interactions. | Rational design of new derivatives and prediction of properties. |

| Crystallography | X-ray crystal structure analysis. | Understanding of solid-state packing and intermolecular interactions. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Bromophenyl)-1,2-oxazol-5-ol and its derivatives?

- Methodology : The compound is typically synthesized via cyclization reactions. For example, hydrazinecarbothioamides are refluxed with KOH in aqueous medium to form triazole-thione derivatives, followed by alkylation with haloalkanes under microwave-assisted or traditional heating . Key steps include:

- Refluxing precursors (e.g., 2-(2-bromobenzoyl)-N-R-hydrazinecarbothioamides) with KOH.

- Neutralization with acetic acid to precipitate products.

- Microwave heating (150°C, 14.4 bar, 45 min) for faster reaction kinetics .

- Data : Yields range from 52–73% depending on substituents and conditions .

Q. How is the structural integrity of this compound derivatives confirmed experimentally?

- Methodology : Use a combination of:

- Elemental analysis (CHNS) to verify stoichiometry.

- 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl groups) .

- Chromatographic mass spectrometry (LC-MS) for molecular ion detection (e.g., [M+H]+ at m/z 463.1470) .

- Best Practices : Cross-validate spectral data with computational tools (e.g., ChemDraw) to resolve ambiguities in peak assignments.

Advanced Research Questions

Q. How can researchers optimize the antimicrobial activity of this compound derivatives?

- Structure-Activity Relationship (SAR) :

- Alkyl Chain Length : Antimicrobial potency against S. aureus and C. albicans increases with longer alkylthio substituents (e.g., decylthio groups reduce MIC to 6.25 µg/mL) .

- Substituent Position : Electron-withdrawing groups (e.g., bromine) enhance halogen bonding with microbial enzymes .

- Methodology :

- Use serial dilution assays (CLSI guidelines) to determine MIC values.

- Compare activity across derivatives with systematic substituent variations (e.g., methyl, phenyl, halogenated groups) .

Q. What strategies resolve contradictions in crystallographic data for bromophenyl-oxazole derivatives?

- Challenges : Discrepancies in unit cell parameters or twinning may arise due to:

- Polymorphism (e.g., solvent-dependent crystal packing).

- Incomplete refinement models (e.g., disorder in bromine positions).

- Methodology :

- Use SHELXL for high-resolution refinement, incorporating restraints for disordered atoms .

- Validate against Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O vs. Br···π contacts) .

Q. How do reaction conditions (e.g., microwave vs. conventional heating) impact the synthesis of this compound derivatives?

- Data Comparison :

| Method | Yield (%) | Reaction Time | Purity (%) |

|---|---|---|---|

| Microwave | 73 | 45 min | >95 |

| Conventional | 52 | 6–8 hours | 85–90 |

- Key Insights : Microwave synthesis reduces reaction time by 90% and improves purity via controlled temperature/pressure. However, scalability requires optimization of energy input and solvent choice .

Data Contradiction Analysis

Q. Why do biological activity results vary across studies for structurally similar bromophenyl-oxazole derivatives?

- Potential Causes :

- Assay Variability : Differences in microbial strains, inoculum size, or growth media (e.g., Mueller-Hinton vs. RPMI).

- Compound Stability : Hydrolysis of oxazole rings under acidic/basic conditions may alter bioactivity .

- Resolution :

- Standardize assays using CLSI/EUCAST guidelines.

- Conduct stability studies (e.g., HPLC monitoring at pH 2–12) to identify degradation products .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.